3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c19-16(7-14-24(20,21)15-5-2-1-3-6-15)18-10-8-17(9-11-18)22-12-4-13-23-17/h1-3,5-6H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPXGWDSLKDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the phenylsulfonyl group via sulfonylation.
- Final functionalization to obtain the desired propan-1-one derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the phenylsulfonyl group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The compound may participate in nucleophilic substitution reactions, especially at the spirocyclic nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound’s phenylsulfonyl group distinguishes it from analogs with benzyl (e.g., ) or methanesulfonyl (e.g., ) substituents.
Physicochemical Properties
- Lipophilicity (logP) : The phenylsulfonyl group in the target compound likely reduces logP compared to benzyl-substituted analogs (e.g., ), enhancing solubility but possibly reducing membrane permeability.
- Hydrogen-Bond Acceptors (HBA) : The sulfonyl group introduces two additional HBAs compared to methoxy or benzyl substituents, improving interactions with polar receptor pockets.
Pharmacological Activity
- Sigma1 Receptor Antagonism : The spirocyclic core is critical for sigma1 receptor binding, as demonstrated in studies of 9-benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (IC50 = 12 nM) . The target compound’s phenylsulfonyl group may further modulate selectivity over sigma2 or other CNS receptors.
- Comparative Potency : Methanesulfonyl-substituted analogs (e.g., ) show reduced potency compared to phenylsulfonyl derivatives, highlighting the importance of aromatic sulfonyl groups in affinity optimization.
Biological Activity
The compound 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a member of the spirocyclic class of compounds, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The phenylsulfonyl group is particularly noteworthy as it often enhances the solubility and reactivity of the compound in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies on related sulfonyl-containing spirocyclic compounds have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | E. coli, S. aureus | 32 µg/mL |
| Related Compound A | P. aeruginosa | 16 µg/mL |
| Related Compound B | B. subtilis | 8 µg/mL |
Anticancer Activity
The anticancer potential of spirocyclic compounds has been widely studied, with several exhibiting cytotoxic effects against various cancer cell lines. A case study focusing on a structurally similar compound demonstrated significant inhibition of cell proliferation in prostate cancer (PC-3) cells.
Case Study:
A study evaluated the cytotoxicity of 3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one against PC-3 cells using an MTT assay. The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
